Cas no 922101-17-5 (N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a specialized organic compound featuring a thiazole core functionalized with a toluenesulfonamide group and an acetamide linkage to a chlorinated methylphenyl moiety. Its structural complexity suggests potential utility in pharmaceutical or agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the sulfonamido-thiazole scaffold may confer favorable binding interactions in target systems, while the chloro-methylphenyl group could enhance lipophilicity and metabolic stability. This compound is suited for research requiring precise molecular modifications, offering a versatile building block for drug discovery or chemical biology studies. Handling should adhere to standard safety protocols for sulfonamide and halogenated compounds.
N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide structure
922101-17-5 structure
商品名:N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide
CAS番号:922101-17-5
MF:C19H18ClN3O3S2
メガワット:435.94752073288
CID:5976934
PubChem ID:18571969

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide
    • 4-Thiazoleacetamide, N-(3-chloro-2-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]amino]-
    • F2322-0418
    • N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
    • N-(3-chloro-2-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
    • AKOS024639255
    • 922101-17-5
    • N-(3-chloro-2-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
    • インチ: 1S/C19H18ClN3O3S2/c1-12-6-8-15(9-7-12)28(25,26)23-19-21-14(11-27-19)10-18(24)22-17-5-3-4-16(20)13(17)2/h3-9,11H,10H2,1-2H3,(H,21,23)(H,22,24)
    • InChIKey: QGHAZSDWZDIMJY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NC2=CC=CC(Cl)=C2C)=O)N=C1NS(C1=CC=C(C)C=C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 435.0478115g/mol
  • どういたいしつりょう: 435.0478115g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 635
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 密度みつど: 1.455±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 6.80±0.10(Predicted)

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2322-0418-15mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2322-0418-10mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2322-0418-50mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2322-0418-100mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2322-0418-5mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2322-0418-40mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2322-0418-75mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2322-0418-1mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2322-0418-30mg
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2322-0418-5μmol
N-(3-chloro-2-methylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
922101-17-5 90%+
5μl
$63.0 2023-05-16

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamide 関連文献

N-(3-chloro-2-methylphenyl)-2-2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-ylacetamideに関する追加情報

Professional Introduction to N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide (CAS No. 922101-17-5)

N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide, identified by its CAS number 922101-17-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiazole derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-methylbenzenesulfonamido moiety and a thiazole ring, contribute to its unique chemical properties and make it a promising candidate for further investigation in drug discovery and development.

The synthesis of N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 3-chloro-2-methylphenyl group at the nitrogen position of the acetamide moiety is a critical step, as it influences the overall reactivity and binding affinity of the compound. Additionally, the incorporation of the 4-methylbenzenesulfonamido group into the thiazole ring enhances the molecular complexity and potential pharmacological activity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The thiazole core is particularly well-known for its ability to interact with various biological targets, including enzymes and receptors, which makes it an attractive scaffold for drug design. The presence of the 4-methylbenzenesulfonamido group in N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide further enhances its potential as a pharmacophore by providing additional binding sites and improving solubility.

The pharmacological evaluation of N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide has revealed promising results in preclinical studies. Research indicates that this compound demonstrates significant inhibitory activity against certain enzymes implicated in cancer progression. The interaction between the thiazole ring and these enzymes disrupts their normal function, leading to a reduction in tumor growth and proliferation. Furthermore, the 4-methylbenzenesulfonamido group has been shown to enhance the compound's ability to cross cell membranes, improving its bioavailability and therapeutic efficacy.

The structural flexibility of N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide allows for further modifications that can fine-tune its pharmacological properties. By varying the substituents on the aromatic rings or altering the connectivity between functional groups, researchers can generate analogs with enhanced potency or selectivity. This modular approach to drug design is particularly valuable in modern pharmaceutical research, where tailored compounds are essential for addressing specific therapeutic needs.

The role of computational chemistry in the study of N-(3-chloro-2-methylphenyl)-2-[(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide cannot be overstated. Advanced computational techniques have enabled scientists to predict molecular interactions and optimize synthetic pathways with unprecedented accuracy. These methods have been instrumental in understanding how changes in molecular structure affect biological activity, providing valuable insights for medicinal chemists. By integrating experimental data with computational models, researchers can accelerate the discovery process and identify lead compounds more efficiently.

The future prospects for N-(3-chloro-2-methylphenyl strong >)-< strong >2-[ ( 4 -methylbenzenesulfonamido ) -1 , 3 -thiazol - 4 - yl ]acetamide strong > are bright, with ongoing studies aimed at elucidating its mechanism of action and exploring new therapeutic applications. As our understanding of biological systems continues to evolve, this compound is likely to play a significant role in the development of novel treatments for various diseases. The combination of traditional synthetic chemistry with cutting-edge computational methods ensures that this field will continue to produce innovative solutions for global health challenges.

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